molecular formula C18H14BrN3OS B11601611 (7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

(7Z)-7-benzylidene-3-(3-bromophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one

Cat. No.: B11601611
M. Wt: 400.3 g/mol
InChI Key: MNNFLLZKLWJRQB-SXGWCWSVSA-N
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Description

(7Z)-3-(3-Bromophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one is a heterocyclic compound that features a thiazolo-triazine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both bromophenyl and phenylmethylidene groups contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7Z)-3-(3-bromophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one typically involves a multi-step process:

    Formation of the Thiazolo-Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using reagents such as bromine or N-bromosuccinimide.

    Addition of the Phenylmethylidene Group: This can be accomplished through condensation reactions with benzaldehyde derivatives.

Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds.

Chemistry:

    Catalysis: The compound can be used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its potential biological activity, the compound is being investigated for use in pharmaceuticals, particularly as an anti-cancer or anti-inflammatory agent.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Polymer Science: It may be incorporated into polymers to enhance their properties.

Mechanism of Action

The mechanism by which (7Z)-3-(3-bromophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. This can involve binding to active sites or allosteric sites, leading to changes in protein conformation and function.

    Catalytic Activity: As a catalyst, the compound can facilitate chemical reactions by providing an alternative reaction pathway with a lower activation energy.

Comparison with Similar Compounds

  • (7Z)-3-(3-Chlorophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one
  • (7Z)-3-(3-Fluorophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

Uniqueness: The presence of the bromophenyl group in (7Z)-3-(3-bromophenyl)-7-(phenylmethylidene)-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one imparts unique reactivity and properties compared to its chlorinated and fluorinated analogs

Properties

Molecular Formula

C18H14BrN3OS

Molecular Weight

400.3 g/mol

IUPAC Name

(7Z)-7-benzylidene-3-(3-bromophenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C18H14BrN3OS/c19-14-7-4-8-15(10-14)21-11-20-18-22(12-21)17(23)16(24-18)9-13-5-2-1-3-6-13/h1-10H,11-12H2/b16-9-

InChI Key

MNNFLLZKLWJRQB-SXGWCWSVSA-N

Isomeric SMILES

C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)/C(=C/C4=CC=CC=C4)/S2

Canonical SMILES

C1N=C2N(CN1C3=CC(=CC=C3)Br)C(=O)C(=CC4=CC=CC=C4)S2

Origin of Product

United States

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